7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile
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Overview
Description
7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole core, followed by the introduction of the pyrimidine ring and the trifluoromethyl group. The final steps involve the addition of the dimethylphosphoryl group and the cyclohexylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and cyclohexylamine moieties.
Reduction: Reduction reactions can occur at the pyrimidine ring and the nitrile group.
Substitution: The trifluoromethyl group and the dimethylphosphoryl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups suggest it could interact with multiple biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile is not fully understood. its various functional groups suggest it could interact with multiple molecular targets and pathways. For example, the trifluoromethyl group may enhance its binding affinity to certain enzymes, while the indole core could interact with receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(methyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile
- 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(chloromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile
Uniqueness
The presence of the trifluoromethyl group in 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity and metabolic stability, making it a unique candidate for various applications.
Properties
Molecular Formula |
C22H23F3N5O2P |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H23F3N5O2P/c1-33(2,32)20-12(9-26)6-7-15-16(10-27-19(15)20)18-17(22(23,24)25)11-28-21(30-18)29-13-4-3-5-14(31)8-13/h6-7,10-11,13-14,27,31H,3-5,8H2,1-2H3,(H,28,29,30)/t13-,14-/m0/s1 |
InChI Key |
ADMNNQNUFZLRNL-KBPBESRZSA-N |
Isomeric SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)O)C#N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)O)C#N |
Origin of Product |
United States |
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